molecular formula C14H16N2O6 B2504456 3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 676475-38-0

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2504456
CAS No.: 676475-38-0
M. Wt: 308.29
InChI Key: ZBXYDRGUZTWARM-UHFFFAOYSA-N
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Description

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic compound that features a trimethoxyphenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a reaction with hydroxylamine hydrochloride to form the corresponding oxime.

    Cyclization to Oxadiazole: The oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,2,4-oxadiazole ring.

    Attachment of the Propanoic Acid Moiety: The oxadiazole intermediate is then reacted with an appropriate propanoic acid derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of both the trimethoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-15-11(22-16-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXYDRGUZTWARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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